2,6-Dichloro-4-nitropyridine-N-oxide
Overview
Description
2,6-Dichloro-4-nitropyridine-N-oxide is a chemical compound with the molecular formula C5H2Cl2N2O3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 2 and 6, a nitro group at position 4, and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-nitropyridine-N-oxide typically involves the nitration of 2,6-dichloropyridine followed by oxidation. One common method includes the following steps:
Nitration: 2,6-Dichloropyridine is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at position 4.
Oxidation: The resulting 2,6-dichloro-4-nitropyridine is then oxidized using an oxidizing agent like hydrogen peroxide or peracetic acid to form the N-oxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-nitropyridine-N-oxide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Oxidation: Further oxidation can occur, affecting the N-oxide group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Hydrogen peroxide or peracetic acid.
Major Products
Reduction: 2,6-Dichloro-4-aminopyridine-N-oxide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Further oxidized pyridine derivatives.
Scientific Research Applications
2,6-Dichloro-4-nitropyridine-N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-nitropyridine-N-oxide involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro and N-oxide groups can influence its reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-nitropyridine: Lacks the N-oxide group, making it less reactive in certain oxidation reactions.
2-Chloro-4-nitropyridine-N-oxide: Contains only one chlorine atom, which can affect its chemical properties and reactivity.
4-Amino-2,6-dichloropyridine: Has an amino group instead of a nitro group, leading to different chemical behavior.
Uniqueness
2,6-Dichloro-4-nitropyridine-N-oxide is unique due to the combination of its nitro and N-oxide groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in scientific research.
Properties
IUPAC Name |
2,6-dichloro-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOLKOLHQCMQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C([N+](=C1Cl)[O-])Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382798 | |
Record name | 2,6-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2587-01-1 | |
Record name | 2587-01-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-4-nitropyridine-N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the nitro group relative to the pyridine ring in 2,6-Dichloro-4-nitropyridine N-oxide?
A1: The nitro group in 2,6-Dichloro-4-nitropyridine N-oxide is nearly coplanar with the aromatic ring, exhibiting a twist angle of 4.00° and a fold angle of 2.28°. []
Q2: How are the molecules of 2,6-Dichloro-4-nitropyridine N-oxide arranged in the solid state?
A2: The crystal structure of 2,6-Dichloro-4-nitropyridine N-oxide exhibits a herringbone pattern. [] This means that the molecules are arranged in a zigzag fashion along the b-axis, resembling the bones of a fish.
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